molecular formula C8H12O2 B15430966 4-Methoxybicyclo[2.2.1]heptan-2-one CAS No. 89570-95-6

4-Methoxybicyclo[2.2.1]heptan-2-one

Cat. No.: B15430966
CAS No.: 89570-95-6
M. Wt: 140.18 g/mol
InChI Key: NXIULWVTTWBQGI-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[2.2.1]heptan-2-one is a chiral building block that incorporates a rigid bicyclic framework and a ketone functional group. The bicyclo[2.2.1]heptane (norbornane) skeleton is known for its defined stereochemistry and molecular strain, making it a valuable scaffold in organic synthesis and materials science . The ketone group at the 2-position is a versatile synthetic handle that can undergo nucleophilic additions, reductions, and other transformations. Compounds based on the bicyclo[2.2.1]heptane structure are investigated as intermediates for pharmaceuticals , agrochemicals, and advanced materials such as photosensitive resins for display applications . This product, this compound, is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

89570-95-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-methoxybicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H12O2/c1-10-8-3-2-6(4-8)7(9)5-8/h6H,2-5H2,1H3

InChI Key

NXIULWVTTWBQGI-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(C1)C(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key bicyclo[2.2.1]heptan-2-one derivatives and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Methoxybicyclo[2.2.1]heptan-2-one 4-OCH₃ ~166.2 (calculated) Enhanced polarity; potential bioactivity
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor) 1,7,7-CH₃ 152.23 Antimicrobial, fragrance, topical analgesic
3-Methylbicyclo[2.2.1]heptan-2-one 3-CH₃ 138.21 Intermediate in organic synthesis
4-Bromobicyclo[2.2.1]heptan-2-one 4-Br 203.06 Halogenated analog; reactivity studies
5,5-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-2-one 5,5-CH₃; 3-CH₂ 166.26 Studied for safety profiles (GHS Category 4)

Physicochemical Properties

  • Polarity and Solubility: The 4-methoxy derivative exhibits higher polarity than camphor due to the electron-donating methoxy group, improving solubility in polar solvents like ethanol or methanol. Camphor, with three methyl groups, is more lipophilic and volatile .
  • Boiling Point : Camphor sublimes at 204°C, while the 4-methoxy analog likely has a higher boiling point due to stronger intermolecular forces (e.g., dipole-dipole interactions).

Key Research Findings and Contradictions

  • Bioactivity Discrepancies : While attributes antimicrobial activity to bicyclo[2.2.1]heptan-2-one, other studies (e.g., ) focus on camphor’s role in plant extracts without explicitly linking bioactivity to the 4-methoxy variant. This suggests context-dependent efficacy .
  • Synthetic Challenges: and highlight the importance of stereochemistry in norbornane derivatives, but methods for introducing methoxy groups with high regioselectivity remain underexplored .

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